molecular formula C15H19N3O2S2 B2660788 N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021059-03-9

N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2660788
M. Wt: 337.46
InChI Key: GGMSOYMNGJHLOO-UHFFFAOYSA-N
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Description

N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazole compounds and has shown promising results in various studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves the condensation of 2-aminothiophene-3-carboxylic acid with sec-butylamine, followed by the reaction of the resulting product with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(2-oxo-2-(thiazol-2-yl)ethyl)benzamide to yield the final product.

Starting Materials
2-aminothiophene-3-carboxylic acid, sec-butylamine, thionyl chloride, 4-(2-oxo-2-(thiazol-2-yl)ethyl)benzamide

Reaction
Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with sec-butylamine in the presence of a coupling agent such as EDC or HATU to form N-(sec-butylamino)-2-aminothiophene-3-carboxamide., Step 2: Reaction of N-(sec-butylamino)-2-aminothiophene-3-carboxamide with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride., Step 3: Reaction of the acid chloride with 4-(2-oxo-2-(thiazol-2-yl)ethyl)benzamide in the presence of a base such as triethylamine to yield N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide.

Mechanism Of Action

The mechanism of action of N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A involves the inhibition of various enzymes and proteins that play a crucial role in the growth and proliferation of cancer cells. It also inhibits the aggregation of amyloid beta and alpha-synuclein proteins, which are responsible for the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.

Biochemical And Physiological Effects

N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the aggregation of amyloid beta and alpha-synuclein proteins. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A in lab experiments is its high potency and selectivity. It can selectively target cancer cells and inhibit their growth without affecting normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A. One such direction is to further investigate its potential in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential in combination therapy with other anticancer agents. Additionally, research can be conducted to improve its solubility and bioavailability for better in vivo administration.
In conclusion, N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, also known as N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A, is a synthetic compound that has shown potential in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and proteins that play a crucial role in the growth and proliferation of cancer cells, as well as the aggregation of amyloid beta and alpha-synuclein proteins. While there are limitations to its use in lab experiments, there are several future directions for research on N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A.

Scientific Research Applications

N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

properties

IUPAC Name

N-[4-[3-(butan-2-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-3-10(2)16-13(19)7-6-11-9-22-15(17-11)18-14(20)12-5-4-8-21-12/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMSOYMNGJHLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

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